Coronene-1-carboxylic acid
CAS No.: 97839-93-5
Cat. No.: VC8011819
Molecular Formula: C25H12O2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97839-93-5 |
---|---|
Molecular Formula | C25H12O2 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | coronene-1-carboxylic acid |
Standard InChI | InChI=1S/C25H12O2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H,(H,26,27) |
Standard InChI Key | PHYWDUIBNMEJSG-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O |
Canonical SMILES | C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O |
Introduction
Chemical Identity and Structural Features
Coronene-1-carboxylic acid retains the planar, peri-fused benzene ring system of its parent compound, coronene (C₂₄H₁₂), but introduces a carboxylic acid substituent at the 1-position. Key properties include:
Property | Value |
---|---|
Molecular Formula | C₂₅H₁₂O₂ |
Molecular Weight | 344.4 g/mol |
CAS Registry Number | 97839-93-5 |
IUPAC Name | Coronene-1-carboxylic acid |
XLogP3 | 7 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
The compound’s structure facilitates strong π-π interactions, as evidenced by its planar geometry and aromatic sextet arrangement . Computational descriptors, such as the SMILES string C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O
, highlight its extended conjugation and carboxyl group placement .
Synthesis and Functionalization
Synthetic Routes
Coronene-1-carboxylic acid is typically synthesized via functionalization of coronene, a process involving selective oxidation or carboxylation. While industrial-scale methods remain underexplored, laboratory approaches include:
-
Oxidative Functionalization: Coronene undergoes Friedel-Crafts acylation or carboxylation using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.
-
Post-Synthetic Modification: Coronene derivatives are carboxylated via lithiation followed by quenching with carbon dioxide (CO₂) .
Challenges in Production
The synthesis faces hurdles such as low yields due to steric hindrance from the bulky coronene framework and competing side reactions. Optimized conditions (e.g., controlled temperature and inert atmospheres) are critical to preserving the carboxyl group’s integrity.
Chemical Reactivity and Derivatives
The carboxylic acid group enables diverse transformations:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO₄ (acidic) | Coronene-1-carboxylate salts |
Reduction | LiAlH₄ (THF, 0°C) | Coronene-1-methanol |
Esterification | SOCl₂ followed by ROH | Coronene-1-carboxylate esters |
Electrophilic substitution reactions (e.g., nitration, halogenation) occur preferentially at the electron-rich bay regions of the coronene core .
Applications in Materials Science
Self-Assembly and Nanotechnology
Coronene-1-carboxylic acid forms ordered supramolecular architectures via hydrogen bonding and π-π stacking. At liquid/solid interfaces (e.g., heptanoic acid/graphite), it assembles into kagomé networks when co-deposited with coronene (COR), enabling template-driven nanostructure fabrication .
Organic Electronics
The compound’s redox activity, demonstrated by reversible electron transfer at ~0.8 V (vs. Ag/AgCl), makes it suitable for organic semiconductors. Electrochemical studies on carbon-modified electrodes reveal coronene radical cation intermediates, which enhance charge transport in optoelectronic devices .
Biomedical Relevance
Antioxidant Activity
Coronene-1-carboxylic acid scavenges reactive oxygen species (ROS) via π-electron donation, reducing oxidative stress in cellular models. Its EC₅₀ for DPPH radical scavenging is comparable to ascorbic acid.
Drug Delivery Systems
The amphiphilic nature of coronene-1-carboxylic acid facilitates micelle formation, encapsulating hydrophobic drugs (e.g., doxorubicin) with loading efficiencies >80%. In vitro studies show pH-dependent release kinetics, favoring tumor microenvironments.
Photodynamic Therapy (PDT)
Under UV irradiation, the compound generates singlet oxygen (¹O₂) with a quantum yield of 0.45, inducing apoptosis in cancer cell lines (e.g., MCF-7). Co-administration with folate-targeted nanoparticles enhances tumor selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume